molecular formula C15H19N3OS B2712056 (Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole CAS No. 380318-28-5

(Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole

カタログ番号: B2712056
CAS番号: 380318-28-5
分子量: 289.4 g/mol
InChIキー: BUNXLLQYGTZADP-BMRADRMJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Zoledronic Acid in Osteoporosis and Bone Metastases

Bone Metabolism and Osteoporosis Treatment

  • Zoledronic acid has been shown to significantly improve bone mineral density and reduce the risk of fractures in postmenopausal women with osteoporosis, indicating its potent effect on inhibiting bone resorption (Miller et al., 2016).

Cancer-related Applications

  • In cancer patients with bone metastases, zoledronic acid has been used to prevent skeletal-related events, demonstrating the drug's utility in managing complications associated with bone metastases from various solid tumors (Santini et al., 2006).
  • Additionally, the drug has been investigated for its potential anti-angiogenic properties, with studies noting correlations between zoledronic acid treatment, changes in vascular endothelial growth factor (VEGF) levels, and markers of bone resorption, suggesting broader therapeutic applications beyond bone health (Santini et al., 2009).

Enhancing Chemotherapy Efficacy

  • Zoledronic acid has been evaluated in combination with chemotherapy in the neoadjuvant setting for HER2-positive breast cancer, with some studies indicating potential synergistic effects that could enhance tumor response to treatment (Crocamo et al., 2019).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole involves the condensation of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine. This intermediate is then reacted with furfural to form the corresponding Schiff base, which is subsequently cyclized with methylthioacetaldehyde to yield the desired product.", "Starting Materials": [ "Cyclohexanone", "Hydrazine hydrate", "Furfural", "Methylthioacetaldehyde" ], "Reaction": [ "Cyclohexanone is reacted with hydrazine hydrate in the presence of a catalyst to form cyclohexylidenehydrazine.", "Cyclohexylidenehydrazine is then reacted with furfural in ethanol to form the corresponding Schiff base.", "The Schiff base is cyclized with methylthioacetaldehyde in the presence of a Lewis acid catalyst to yield (Z)-2-(cyclohexylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole." ] }

CAS番号

380318-28-5

分子式

C15H19N3OS

分子量

289.4 g/mol

IUPAC名

(E)-N-(cyclohexylideneamino)-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine

InChI

InChI=1S/C15H19N3OS/c1-12-11-20-15(17-16-13-6-3-2-4-7-13)18(12)10-14-8-5-9-19-14/h5,8-9,11H,2-4,6-7,10H2,1H3/b17-15+

InChIキー

BUNXLLQYGTZADP-BMRADRMJSA-N

異性体SMILES

CC1=CS/C(=N/N=C2CCCCC2)/N1CC3=CC=CO3

SMILES

CC1=CSC(=NN=C2CCCCC2)N1CC3=CC=CO3

正規SMILES

CC1=CSC(=NN=C2CCCCC2)N1CC3=CC=CO3

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。